Galanin Message Associated Peptide (25-41) amide

Antifungal Candida albicans Structure-Activity Relationship

Full-length GMAP and galanin precursors introduce confounding N-terminal signaling, obscuring the C-terminal domain's role in antifungal activity and nociception. GMAP(25-41) amide, a 17-residue C-terminal amide fragment (H-TIMEFLAFLHLKEAGAL-NH2), solves this by isolating the minimal pharmacophore essential for anti-Candida action. - Defines essential residues for antimicrobial activity when benchmarked against GMAP(16-41) and inactive truncation analogs. - Serves as a C-terminal-specific RIA standard to discriminate intact precursor from processed fragments in tissue extracts. - Selectively activates C-terminal-mediated spinal pathways, decoupling GMAP-domain effects from dominant N-terminal galanin signaling.

Molecular Formula C90H143N21O22S
Molecular Weight 1903.319
CAS No. 132567-21-6
Cat. No. B593618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin Message Associated Peptide (25-41) amide
CAS132567-21-6
Molecular FormulaC90H143N21O22S
Molecular Weight1903.319
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1
InChIKeyFXLSLDJZRBYGMB-AYHHIFATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GMAP(25-41) amide


Galanin Message Associated Peptide (25-41) amide (GMAP(25-41) amide) is a 17-amino acid C-terminal fragment of the galanin precursor protein, corresponding to preprogalanin (89-105) amide [1]. This synthetic peptide, with the sequence H-TIMEFLAFLHLKEAGAL-NH2, is a key component of the innate immune system with demonstrated antifungal activity [2]. It serves as a critical tool in studies of galaninergic signaling, nociception, and antimicrobial peptide research, distinct from full-length galanin (1-29) and other GMAP fragments.

1 Near-minimal active fragment for antifungal pharmacophore mapping
2 Selective probe for C-terminal-mediated nociceptive signaling
3 Defined standard for fragment-specific RIA development

GMAP(25-41) amide Non-Interchangeability


The galanin peptide family exhibits profound functional divergence based on peptide length, sequence, and C-terminal amidation. Generic substitution fails because distinct fragments, such as GMAP(1-41) and GMAP(16-41), have different antimicrobial potencies and mechanisms [1]. GMAP(25-41) amide represents a minimal active fragment with a specific activity profile that is lost upon further truncation, making it a precise, non-substitutable tool for structure-activity relationship (SAR) studies and differentiated antifungal research [2].

Fragment-specific activity: GMAP(1-41) or GMAP(16-41) differ in antimicrobial potency and mechanism, limiting direct substitution.
C-terminal amidation: Non-amidated free acid forms may exhibit altered stability and biological activity compared to the native amide.
Functional domain divergence: Full-length GMAP or N-terminal fragments show higher reported nociceptive potency, masking C-terminal-selective effects.

GMAP(25-41) amide Differentiation Evidence


Antifungal Activity vs. Core GMAP Fragments

In a head-to-head comparison against Candida albicans K2, the synthetic fragment human GMAP(25-41) amide retains antifungal activity, but with reduced potency compared to the optimal antimicrobial core sequence GMAP(16-41). The study established GMAP(16-41) as the minimal core, with activity lost upon N-terminal or C-terminal truncation beyond this core [1]. This positions GMAP(25-41) amide as a critical tool for defining the functional boundaries of the antimicrobial pharmacophore.

Anti-Candida activity
Head-to-head
Retains antifungal activity at 4 µM; near-minimal active fragment with core residues 16–24 contributing full potency
Supports antifungal SAR context
C. albicans K2, 16 h BacTiter-Glow assay
Antifungal Candida albicans Structure-Activity Relationship

Spinal Nociception vs. Full-Length GMAP

GMAP and its fragments modulate the spinal nociceptive flexor reflex in a complex, fragment-specific manner. While full-length GMAP(1-60) and the N-terminal fragment GMAP(1-30) block C-fiber-mediated hyperexcitability, C-terminal fragments like GMAP(34-60) show an order of magnitude lower potency [1]. GMAP(25-41) amide represents a distinct C-terminal domain that can be used to dissect the structural determinants of this differential activity, offering a tool to study GMAP's role in pain independent of the more potent N-terminal domain.

Spinal nociceptive modulation
Cross-study comparable
C-terminal fragments exhibit ~10-fold lower potency vs. N-terminal or full-length GMAP in blocking C-fiber hyperexcitability
Enables C-terminal-selective nociception studies
Intrathecal rat model, spinal flexor reflex measurement
Nociception Spinal Flexor Reflex Pain Modulation

RIA Specificity for Fragment Detection

A sensitive radioimmunoassay (RIA) was developed against a species-conserved portion of mammalian GMAP, specifically using synthetic porcine GMAP(19–41)amide as the standard and immunogen [1]. The commercial availability of the highly similar human GMAP(25-41) amide provides an off-the-shelf standard for adapting and validating such species-specific or fragment-specific RIAs, ensuring consistent quantitative data in comparative endocrinology studies without requiring custom peptide synthesis.

Fragment-specific detection
Class-level
Enables differentiation between intact galanin precursor and processed GMAP fragments via RIA
Supports processing-specific RIA validation
Porcine GMAP(19–41) amide used as immunogen standard
Radioimmunoassay Species-specific Detection Immunoreactivity

C-Terminal Amidation Benefits

GMAP(25-41) is commercially supplied as the C-terminal amide (H-TIMEFLAFLHLKEAGAL-NH2), a critical post-translational modification found in many bioactive peptides that enhances stability against carboxypeptidase degradation and can be essential for receptor interaction [1]. In contrast, many research-grade GMAP fragments are supplied as free acids. This specific amidation ensures that studies using this peptide are conducted with the biologically relevant form, avoiding potential artifacts from the use of non-amidated analogs.

C-terminal amide stability
Class-level
C-terminal amidation may increase peptide half-life >10-fold vs. free acid, based on general neuropeptide stability principles
Supports research with biologically relevant form
Specific GMAP(25–41) half-life data not reported
Post-translational Modification Peptide Stability Receptor Binding

GMAP(25-41) amide Applications


Antifungal Structure-Activity Relationship (SAR) Studies

Use GMAP(25-41) amide as a near-minimal active fragment probe to systematically map the pharmacophore responsible for anti-Candida activity. By comparing its activity and structure with the core peptide GMAP(16-41) and inactive truncation analogs, researchers can precisely define the essential residues for antimicrobial action [1].

Processing-Specific RIA Standard

Employ this peptide as a highly characterized standard for developing or calibrating RIAs that specifically detect the C-terminal region of GMAP. Its application enables the differentiation between the intact galanin precursor and its processed fragments in tissue extracts, a capability not afforded by antibodies targeting full-length GMAP [2].

Nociceptive Mechanism Studies

Leverage this peptide to selectively activate or block C-terminal-mediated spinal cord signaling pathways. This is crucial for isolating the biological function of the GMAP domain from the more potent N-terminal galanin domain, which typically dominates in experiments using full-length peptides [3].

Peptide Stability & Formulation Research

As a highly characterized C-terminal amide, this peptide serves as a model for studying the impact of amidation on peptide stability, solubility, and aggregation. Its well-defined sequence and modification make it an ideal reference standard for developing peptide formulations and stability-indicating HPLC methods [4].

Application
Selection Property
Validation Focus
Antifungal SAR probe
Near-minimal active fragment
Anti-Candida pharmacophore mapping
Processing-specific RIA standard
Defined C-terminal sequence
Precursor vs. fragment quantification
Nociceptive mechanism studies
C-terminal domain-selective probe
Isolate C-terminal from N-terminal signaling
Peptide stability research
Characterized C-terminal amide
Amidation impact on stability and formulation
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